molecular formula C17H39NSn B3050875 N,N-Dimethyl-3-(tributylstannyl)propan-1-amine CAS No. 29346-31-4

N,N-Dimethyl-3-(tributylstannyl)propan-1-amine

Cat. No. B3050875
CAS RN: 29346-31-4
M. Wt: 376.2 g/mol
InChI Key: GZQJGNSRNRSNQF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(tributylstannyl)propan-1-amine, also known as DMTPA, is an organotin compound that has been used in scientific research for its potential therapeutic applications. DMTPA is a derivative of the amino acid glycine and is a chelating agent that has been shown to have anti-cancer and anti-inflammatory properties.

Mechanism of Action

N,N-Dimethyl-3-(tributylstannyl)propan-1-amine acts as a chelating agent by binding to metal ions such as copper and zinc, which are essential for the growth and survival of cancer cells. By chelating these metal ions, this compound disrupts the function of enzymes that are involved in DNA synthesis and repair, leading to cell death. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies and does not accumulate in the body. It has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N,N-Dimethyl-3-(tributylstannyl)propan-1-amine is its high stability and low toxicity, which makes it suitable for use in laboratory experiments. However, this compound has limited solubility in water and may require the use of organic solvents for certain experiments. Additionally, this compound may have varying effects on different cell types and may require further study to determine its efficacy in different disease models.

Future Directions

Further research is needed to fully understand the mechanisms of action of N,N-Dimethyl-3-(tributylstannyl)propan-1-amine and its potential therapeutic applications. Future studies could investigate the efficacy of this compound in combination with other anti-cancer or anti-inflammatory agents, as well as its potential use in targeted drug delivery systems. Additionally, studies could investigate the effects of this compound on other metal ions and their role in disease progression.

Scientific Research Applications

N,N-Dimethyl-3-(tributylstannyl)propan-1-amine has been extensively studied for its potential therapeutic applications in cancer treatment and inflammation. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound also has anti-inflammatory properties by reducing the production of inflammatory cytokines and inhibiting the activation of immune cells.

properties

IUPAC Name

N,N-dimethyl-3-tributylstannylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N.3C4H9.Sn/c1-4-5-6(2)3;3*1-3-4-2;/h1,4-5H2,2-3H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQJGNSRNRSNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20315380
Record name N,N-Dimethyl-3-(tributylstannyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29346-31-4
Record name NSC294240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-3-(tributylstannyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a reaction vessel provided with a carbon dioxide condenser, a mixture of 6.18 g (0.015 mol) of Bu3Sn(CH2)3Br and 20 ml of Me2NH was refluxed for 7 h. The residue obtained after evaporation of the excess of Me2NH was taken up in 30 ml of diethyl ether and treated for 15 min with 50 ml of a 10% aqueous solution of NaHCO3. Distillation gave 4.95 g (86%) of (3-dimethylaminopropyl)tributyltin.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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